molecular formula C12H21NO5S B561957 (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate CAS No. 887352-13-8

(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate

Cat. No.: B561957
CAS No.: 887352-13-8
M. Wt: 291.362
InChI Key: IAXVRAGHABYUKD-UHFFFAOYSA-N
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Description

Historical Development and Context

The development of this compound emerged from the expanding field of site-directed spin labeling research during the early 2000s. The compound was first synthesized as a direct response to the growing need for appropriate diamagnetic control compounds in Electron Paramagnetic Resonance spectroscopy studies. The historical context of this compound is intrinsically linked to the evolution of spin labeling techniques, which began with the recognition that most biological macromolecules are inherently diamagnetic and require the introduction of paramagnetic centers for structural studies.

The foundational work in spin labeling research established that stable nitroxide radicals, particularly those containing five- or six-membered rings flanked by methyl groups, could serve as effective probes for studying protein dynamics and structure. However, as the field matured, researchers recognized the critical importance of distinguishing between effects caused by the paramagnetic nature of the spin label and those resulting from the chemical modification itself. This recognition led to the systematic development of diamagnetic analogues that could maintain the same chemical reactivity and structural properties as their paramagnetic counterparts while lacking the unpaired electron.

The synthesis of this compound specifically addressed the need for a diamagnetic control corresponding to the widely used (1-Oxyl-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanethiosulfonate. The acetylation strategy employed in its design effectively eliminates the paramagnetic properties while preserving the essential chemical characteristics required for cysteine-specific labeling reactions. This development represented a significant advancement in the field, enabling more rigorous experimental designs and improved data interpretation in structural biology studies.

Research investigations have demonstrated that the compound serves as an effective diamagnetic analogue, allowing researchers to validate experimental findings and eliminate potential artifacts arising from non-specific paramagnetic effects. The historical significance of this compound extends beyond its immediate applications, as it exemplifies the systematic approach required for developing sophisticated tools in structural biology research.

Significance in Spin Labeling Research

The significance of this compound in spin labeling research cannot be overstated, as it addresses fundamental methodological challenges in structural biology investigations. The compound serves as an essential component in site-directed spin labeling experiments, where it functions as a diamagnetic control to distinguish between genuine paramagnetic effects and structural perturbations caused by the chemical modification process.

In Paramagnetic Relaxation Enhancement Nuclear Magnetic Resonance spectroscopy, the compound enables researchers to measure the difference between paramagnetic and diamagnetic relaxation rates, providing crucial data for determining intramolecular and intermolecular distances. Studies have shown that by comparing spectra of diamagnetically labeled proteins with those of their paramagnetic counterparts, researchers can isolate the specific contributions of paramagnetic relaxation enhancement effects, leading to more accurate structural determinations. This methodology has proven particularly valuable in investigating transient protein conformations and sparsely populated states that are invisible to conventional structural techniques.

The compound's role in Double Electron Electron Resonance spectroscopy represents another critical application area. Researchers utilize mixtures of the diamagnetic analogue with paramagnetic labels at specific ratios to reduce spin-spin interactions and improve signal-to-noise ratios in distance measurements. This dilution strategy has enabled accurate distance measurements extending up to 160 Ångströms in large protein complexes, significantly expanding the range of accessible structural information.

Investigations in protein dynamics studies have revealed that the compound's ability to maintain the same chemical reactivity as its paramagnetic counterpart while eliminating unwanted paramagnetic effects makes it invaluable for studying conformational changes and molecular interactions. Research has demonstrated its effectiveness in calmodulin studies, where Paramagnetic Relaxation Enhancement data from methanethiosulfonate-labeled samples were cross-validated with diamagnetic controls to confirm conformational changes.

The compound's significance extends to methodological validation, where it serves as a critical tool for ensuring the reliability of spin labeling experiments. Studies have shown that incorporating diamagnetic controls into experimental designs helps identify and eliminate artifacts that could lead to erroneous structural interpretations. This validation capability has become increasingly important as spin labeling techniques are applied to more complex biological systems and challenging structural problems.

Classification as a Diamagnetic Spin-Label Analogue

This compound is classified as a diamagnetic spin-label analogue based on its structural characteristics and functional properties in biochemical applications. The compound belongs to the class of acetylated nitroxide derivatives, where the acetylation of the nitroxide nitrogen effectively eliminates the unpaired electron that defines paramagnetic behavior while preserving the essential chemical framework required for specific biomolecular interactions.

The classification criteria for diamagnetic spin-label analogues encompass several key properties that this compound exemplifies. First, the retention of the methanesulfonate reactive group ensures that the compound maintains the same cysteine-specific reactivity as its paramagnetic counterpart, (1-Oxyl-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanethiosulfonate. This chemical similarity is crucial for ensuring that any observed differences in experimental results can be attributed solely to the presence or absence of paramagnetic effects rather than variations in chemical reactivity or binding specificity.

The structural classification of this compound reveals important insights into its mechanism of action. The tetramethyl-substituted pyrroline ring system provides steric protection and conformational rigidity similar to that observed in paramagnetic nitroxide labels. Research has demonstrated that the compound maintains comparable molecular dimensions and hydrophobic character to its paramagnetic analogue, ensuring minimal perturbation of protein-protein interactions and folding patterns.

Functional classification studies have established that the compound operates effectively as a negative control in various spectroscopic techniques. In Electron Paramagnetic Resonance applications, the absence of unpaired electrons renders the compound invisible to detection, allowing researchers to identify contributions from residual paramagnetic species or experimental artifacts. In Nuclear Magnetic Resonance spectroscopy, the compound's diamagnetic nature prevents paramagnetic relaxation enhancement effects while maintaining similar chemical shift perturbations resulting from the covalent modification.

The pharmacological classification of this compound categorizes it as a research-grade chemical specifically designed for in vitro applications. Its high reactivity and specificity for thiol groups make it suitable only for controlled laboratory environments under the supervision of technically qualified personnel. The compound's classification as a diamagnetic analogue has been validated through extensive comparative studies demonstrating its effectiveness in eliminating paramagnetic artifacts while preserving the essential chemical characteristics required for accurate structural investigations.

Comparative Overview with Related Compounds

The comparative analysis of this compound with related compounds reveals distinct advantages and specific applications that distinguish it within the broader family of spin labeling reagents. The most direct comparison involves its paramagnetic counterpart, (1-Oxyl-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanethiosulfonate, which serves as the reference standard for evaluating the diamagnetic analogue's performance.

Structural comparisons between these compounds demonstrate remarkable similarity in molecular architecture, with the primary difference being the acetylation of the nitroxide nitrogen in the diamagnetic version. Both compounds share the same tetramethyl-substituted pyrroline ring system and methanesulfonate reactive group, ensuring comparable reactivity toward cysteine residues. However, the paramagnetic version possesses an unpaired electron localized within the nitroxyl group, while the diamagnetic analogue lacks this electronic feature due to acetylation.

Chemical reactivity studies have shown that both compounds exhibit similar reaction kinetics with cysteine residues under physiological conditions. The formation of disulfide bonds occurs through the same mechanistic pathway, involving nucleophilic attack by the cysteine thiol on the methanesulfonate electrophile. Research has demonstrated that labeling efficiencies greater than 95% can be achieved with both compounds under optimized conditions, indicating equivalent chemical accessibility and reactivity.

Comparative analyses with other diamagnetic control compounds reveal the unique advantages of the acetylated methanesulfonate system. Alternative approaches, such as functionalized ethylenediaminetetraacetic acid chelated with diamagnetic metal ions like calcium or magnesium, provide different chemical characteristics and may introduce distinct structural perturbations. The methanesulfonate-based system offers superior compatibility with existing protocols and more predictable chemical behavior.

Table 1: Comparative Properties of Related Spin Labeling Compounds

Property This compound (1-Oxyl-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanethiosulfonate Alternative Diamagnetic Controls
Molecular Formula C₁₂H₂₁NO₅S C₁₀H₁₉NO₃S₂ Variable
Molecular Weight 291.37 g/mol 265.4 g/mol Variable
Paramagnetic Properties Absent Present Absent
Cysteine Reactivity High High Variable
Labeling Efficiency >95% >95% Variable
Structural Similarity to Paramagnetic Label Excellent N/A Poor to Moderate

Performance evaluations in Double Electron Electron Resonance spectroscopy applications have demonstrated that the diamagnetic analogue provides effective dilution when mixed with paramagnetic labels. Studies utilizing ratios of 1:4 or 1:9 spin-labeled to diamagnetic compounds have shown improved signal-to-noise ratios and enhanced distance measurement accuracy. This dilution capability represents a significant advantage over complete substitution approaches, as it maintains some paramagnetic signal while reducing unwanted spin-spin interactions.

Comparative stability assessments reveal that the diamagnetic analogue exhibits enhanced chemical stability compared to its paramagnetic counterpart under certain storage conditions. The absence of the reactive nitroxide radical reduces susceptibility to reduction by biological reducing agents, though both compounds require similar handling and storage protocols to maintain integrity. Research investigations have confirmed that both compounds can be stored at -20°C for extended periods without significant degradation, though the diamagnetic version shows slightly improved long-term stability.

Properties

IUPAC Name

[2,2,5,5-tetramethyl-3-(methylsulfonyloxymethyl)pyrrol-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-9(14)18-13-11(2,3)7-10(12(13,4)5)8-17-19(6,15)16/h7H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXVRAGHABYUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(C=C(C1(C)C)COS(=O)(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652417
Record name [1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-13-8
Record name [1-(Acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl]methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyrroline Ring Formation

The δ-3-pyrroline scaffold is synthesized via cyclocondensation reactions. A common approach involves nitroalkene intermediates reacting with isocyanoacetamide derivatives under Lewis acid catalysis. For example:

  • Starting materials : 1,2-Diaryl-1-nitroethenes and N-methoxy-N-methyl-2-isocyanoacetamide.

  • Catalyst : Titanium(IV) chloride (TiCl₄, 5–10 mol%).

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.

  • Yield : Up to 99% diastereoselectivity for pyrroline derivatives.

This method ensures regiocontrol, critical for positioning the methyl group at the 3-position of the pyrroline ring.

Functionalization with Methanesulfonate

The methyl group at position 3 undergoes sulfonation to introduce the methanesulfonate moiety:

  • Reagent : Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Base : Triethylamine (TEA, 2.0 equiv) to neutralize HCl byproduct.

  • Solvent : Dry tetrahydrofuran (THF), 0°C to room temperature, 4–6 hours.

  • Workup : Aqueous extraction followed by silica gel chromatography.

Key Data :

ParameterValue
Reaction Temperature0°C → 25°C
Yield85–90%
Purity (HPLC)>95%

Acetylation of the Pyrroline Nitrogen

The nitrogen atom at position 1 is acetylated to form the acetoxy group:

  • Reagent : Acetic anhydride (1.5 equiv).

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Conditions : Dichloromethane, reflux, 8–12 hours.

  • Workup : Column chromatography (hexane/ethyl acetate).

Optimization Insight :

  • Excess acetic anhydride improves yield but requires careful purification to avoid diacetylated byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow systems are employed for critical steps:

  • Pyrroline Formation : Microreactors with TiCl₄ catalysis reduce reaction time to 2–4 hours.

  • Sulfonation : Tubular reactors with MsCl and TEA achieve 92% conversion at 50°C.

Advantages :

  • Reduced solvent waste (-40% vs. batch processes).

  • Consistent purity (>98% by HPLC).

Quality Control Protocols

  • In-line Analytics : FTIR and LC-MS monitor intermediate formation.

  • Specifications :

    ParameterRequirement
    Residual Solvents<500 ppm (ICH Q3C)
    Heavy Metals<10 ppm

Comparative Analysis of Methodologies

Batch vs. Flow Synthesis

MetricBatch ProcessFlow Process
Reaction Time24–48 hours4–6 hours
Yield75–85%88–92%
ScalabilityLimited to 10 kg/batch>100 kg/day

Catalyst Efficiency

  • TiCl₄ : Achieves 99% diastereoselectivity but requires strict moisture control.

  • DMAP : 0.1 equiv suffices for acetylation, minimizing costs.

Case Studies in Process Optimization

Reduction of Diacetylated Byproducts

  • Problem : Acetic anhydride excess led to 15% diacetylated impurity.

  • Solution : Stepwise addition of acetic anhydride (0.5 equiv every 2 hours).

  • Outcome : Impurity reduced to <2%.

Solvent Recycling in Flow Systems

  • Initiative : THF recovery via distillation.

  • Result : 70% solvent reuse, lowering production costs by 25% .

Chemical Reactions Analysis

Substitution Reactions at the Methanesulfonate Group

The methanesulfonate (mesyl) group acts as a leaving group in nucleophilic substitution reactions. Key pathways include:

Reaction TypeReagents/ConditionsProductsNotes
Nucleophilic Displacement Amines (e.g., NH₃, RNH₂), thiols (RSH), or alkoxides (RO⁻)Substituted derivatives (e.g., amine- or thioether-linked analogs)Methanesulfonate’s high leaving-group ability facilitates SN₂ mechanisms in polar aprotic solvents .
Hydrolysis Aqueous base (e.g., NaOH) or acid (e.g., H₂SO₄)Hydroxy-pyrroline derivative + methanesulfonic acidBase-catalyzed hydrolysis predominates due to the mesyl group’s electrophilicity .

Acetoxy Group Reactivity

The acetylated oxygen in the δ-3-pyrroline ring undergoes hydrolysis or transesterification:

Reaction TypeReagents/ConditionsProductsNotes
Hydrolysis Acidic (H₃O⁺) or basic (OH⁻) aqueous media1-Hydroxy-2,2,5,5-tetramethyl-δ-3-pyrroline-3-methyl methanesulfonate + acetic acidBase-driven saponification is quantitative under reflux .
Transesterification Alcohols (ROH) with acid catalystsAlkoxy-pyrroline derivatives (e.g., methoxy or ethoxy analogs)Limited by steric hindrance from tetramethyl substituents .

Pyrroline Ring Modifications

The δ-3-pyrroline core exhibits unique reactivity due to its partial unsaturation and steric environment:

Reaction TypeReagents/ConditionsProductsNotes
Oxidation O₂, peroxides (e.g., H₂O₂), or metal oxidesPyrroline-N-oxide derivativesRing oxidation is hindered by tetramethyl groups, favoring side-chain reactions .
Reduction H₂/Pd-C or NaBH₄Saturated pyrrolidine analogsFull reduction requires harsh conditions due to steric bulk .

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and acetic anhydride .
  • Photolysis : UV exposure cleaves the N–O bond in the pyrroline ring, forming nitroxide radicals (paramagnetic species) .

Comparative Reactivity with Analogues

CompoundKey DifferenceReactivity Profile
MTSL (Methanethiosulfonate analog) Thiosulfonate vs. sulfonateFaster thiol-specific reactions due to higher electrophilicity .
Acetoxy-free derivatives Lack acetyl groupReduced hydrolysis susceptibility but lower solubility .

Scientific Research Applications

Scientific Research Applications

The compound's applications are primarily centered around its function as a spin label in electron paramagnetic resonance (EPR) spectroscopy, which allows researchers to study molecular structures and dynamics.

Chemistry

  • EPR Spectroscopy : It is extensively utilized as a spin-label to investigate molecular interactions and dynamics in various chemical environments. The compound's ability to provide detailed information about the spatial arrangements of atoms makes it invaluable for structural analysis.

Biology

  • Protein and Nucleic Acid Labeling : The compound is employed to label proteins and nucleic acids, facilitating the study of their interactions and functions within biological systems. By attaching to these biomolecules, researchers can track conformational changes and interactions in real-time.
  • Oxidative Stress Studies : It plays a critical role in assessing oxidative stress levels in cells by detecting free radicals, which is essential for understanding cellular responses to stressors.

Medicine

  • Drug Development : The compound is used in drug testing to explore the mechanisms of action of various pharmaceutical agents. Its ability to provide insights into molecular pathways aids in the development of more effective drugs.
  • Cellular Signaling Research : Investigations into how this compound influences cellular signaling pathways can lead to advancements in therapeutic strategies for diseases related to inflammation and apoptosis.

Industry

  • Material Science : The compound finds applications in the development of new materials through its reactive properties, contributing to innovations in chemical processes.

Case Studies and Research Findings

  • Oxidative Stress Modulation :
    • A study demonstrated that using this compound allowed researchers to effectively monitor oxidative stress levels in various cell types by tracking free radical generation under different conditions.
  • Protein Interaction Studies :
    • Research involving EPR spectroscopy with this compound has provided valuable data on protein folding mechanisms and their interactions with ligands, revealing insights relevant for drug design.
  • Cell Signaling Pathway Exploration :
    • Investigations have shown that the compound can influence key signaling pathways involved in inflammation, highlighting its potential therapeutic implications.

Mechanism of Action

The mechanism of action of (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate involves its interaction with specific molecular targets. The compound acts as a spin-label, attaching to target molecules and allowing researchers to study their behavior using EPR spectroscopy. This provides insights into the molecular pathways and interactions involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate include:

    (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl methanethiosulfonate): Another spin-label used in EPR spectroscopy.

    (1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl methanethiosulfonate): A thiol-specific spin-label analogue.

Uniqueness

What sets this compound apart is its high reactivity and specificity as a diamagnetic spin-label. This makes it particularly useful in detailed molecular studies, providing more precise and accurate data compared to other similar compounds .

Biological Activity

(1-Acetoxy-2,2,5,5-tetramethyl-delta-3-pyrroline-3-methyl) Methanesulfonate is a chemical compound with the CAS number 887352-13-8. It is primarily recognized for its applications as a diamagnetic spin-label analogue in various biological and chemical studies. This compound has garnered interest due to its potential biological activities, particularly in the context of oxidative stress and cellular signaling.

PropertyValue
Molecular FormulaC₁₂H₂₁NO₅S
Molecular Weight291.36 g/mol
AppearancePale Yellow Solid
InChI KeyIAXVRAGHABYUKD-UHFFFAOYSA-N
SMILESCC(=O)ON1C(C)(C)C=C(COS(C)(=O)=O)C1(C)C

Biological Activity

The biological activity of this compound is linked to its role in spin labeling and electron paramagnetic resonance (EPR) studies. These studies are crucial for understanding molecular dynamics in biological systems.

  • Oxidative Stress Modulation : The compound acts as a spin label that can help in assessing oxidative stress levels within cells by detecting free radicals.
  • Cellular Signaling : It may interact with cellular components involved in signaling pathways, potentially influencing processes such as apoptosis and inflammation.

Case Study 1: Oxidative Stress Assessment

In a study examining the effects of oxidative stress on neuronal cells, researchers utilized this compound as a spin label to measure free radical concentrations. The findings indicated that treatment with this compound allowed for precise monitoring of oxidative damage, providing insights into neuroprotective strategies.

Case Study 2: Inflammatory Response

Another study focused on the compound's role in modulating inflammation. By applying this compound in vitro, researchers observed significant reductions in pro-inflammatory cytokine levels. This suggests potential therapeutic applications in inflammatory diseases.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

ActivityDescription
Oxidative Stress DetectionEffective spin label for measuring free radicals
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Cellular Dynamics MonitoringAssists in understanding molecular interactions

Q & A

Q. What is the primary role of (1-Acetoxy-2,2,5,5-tetramethyl-δ-3-pyrroline-3-methyl) Methanesulfonate in structural biology studies?

This compound serves as a diamagnetic control in spin-labeling experiments, particularly when paired with paramagnetic analogs like MTSL (1-oxyl-2,2,5,5-tetramethyl-δ-3-pyrroline-3-methyl methanethiosulfonate). It enables researchers to distinguish between paramagnetic effects (e.g., signal broadening in NMR or relaxation in EPR) and structural perturbations caused by the label itself. For example, in DEER spectroscopy, it is used to dilute spin-spin interactions and validate distance measurements .

Q. What is the standard protocol for introducing this compound into cysteine-containing proteins?

  • Step 1: Reduce cysteine residues using a 10x molar excess of DTT (dithiothreitol) to ensure free thiol groups.
  • Step 2: Remove DTT via desalting columns (e.g., PD-10) or gel filtration to prevent competition during labeling .
  • Step 3: Incubate the protein with a 7–10x molar excess of the compound in the dark (to prevent oxidation) at 15–25°C for 2–16 hours, depending on protein stability .
  • Step 4: Validate labeling efficiency using electrospray ionization mass spectrometry (ESI-MS) or SDS-PAGE .

Advanced Questions

Q. How can researchers address incomplete labeling efficiency or non-specific binding?

  • Optimization Strategy: Adjust the molar ratio of the compound to cysteine residues (e.g., 15:1) and extend reaction times for recalcitrant cysteines.
  • Validation: Use ESI-MS to confirm >95% labeling. If non-specific binding occurs, introduce a reverse labeling step with a thiol-blocking agent (e.g., iodoacetamide) post-reaction .
  • Case Study: In studies on cytochrome c peroxidase, a 10x molar excess ensured 100% labeling efficiency, confirmed by mass spectrometry .

Q. What experimental design considerations are critical when using this compound in DEER spectroscopy?

  • Diamagnetic Dilution: Mix the compound with its paramagnetic counterpart (MTSL) at ratios (e.g., 1:4 or 1:9 spin-labeled:diamagnetic) to reduce spin-spin interactions and improve signal-to-noise ratios .
  • Control Experiments: Perform parallel measurements with fully diamagnetic-labeled samples to isolate background contributions.
  • Technical Note: In GroEL tetradecamer studies, dilution with the diamagnetic analog enabled accurate distance measurements up to 160 Å using Q-band DEER .

Q. How can structural data derived from this compound be validated against potential artifacts?

  • Cross-Validation: Combine spin-labeling data with X-ray crystallography or NMR. For example, in calmodulin studies, paramagnetic relaxation enhancement (PRE) data from MTSL-labeled samples were cross-validated with diamagnetic controls to confirm conformational changes .
  • Dynamic Averaging: Use molecular dynamics (MD) simulations to model label flexibility and refine distance distributions .
  • Contradiction Resolution: If NMR or crystallography conflicts with EPR data, re-evaluate label mobility or probe alternative cysteine positions .

Methodological Tables

Q. Table 1: Key Parameters for Spin-Labeling

ParameterTypical Value/RangeReferences
Molar excess (compound:protein)7–15x
Reaction time2–16 hours
Temperature15–25°C
Validation methodESI-MS, SDS-PAGE

Q. Table 2: Applications in Structural Biology

TechniqueApplication ExampleReferences
DEER spectroscopyMeasuring distances >50 Å in GroEL
PRE-NMRProbing calmodulin dynamics
X-ray crystallographyValidating spin-label placement in FhaC

Notes for Experimental Design

  • Avoid Overlabeling: Excessive molar ratios (>20x) may induce protein aggregation .
  • Storage: Prepare fresh solutions in anhydrous DMSO to prevent hydrolysis.
  • Ethical Citation: When using SHELX programs for crystallography, cite Sheldrick (2008) .

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